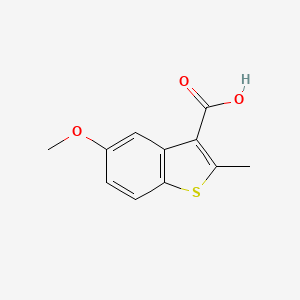![molecular formula C19H18N2O3 B13890692 Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 6-methoxypyridine-3-carbaldehyde with ethyl 2-aminobenzoate under acidic conditions to form the quinoline core. This is followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of catalysts such as zinc triflate (Zn(OTf)2) under microwave irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free reaction conditions to minimize waste and improve yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are also applied to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound to its corresponding quinoline-2-carboxylate alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as solvent.
Substitution: NBS, NCS, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-carboxylate alcohol.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and carboxylate group but differ in their substituents, leading to variations in their biological activities.
6-Methoxypyridine derivatives: Compounds with the 6-methoxypyridine moiety exhibit similar chemical reactivity and potential biological activities.
Uniqueness
Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate is unique due to the combination of the quinoline core and the 6-methoxypyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)17-11-14(15-6-4-5-7-16(15)21-17)10-13-8-9-18(23-2)20-12-13/h4-9,11-12H,3,10H2,1-2H3 |
Clave InChI |
JGGWEBZMGLLHKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)CC3=CN=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
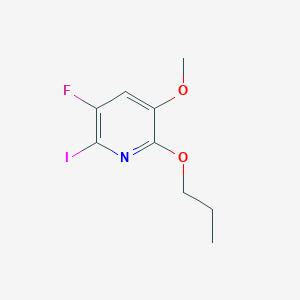
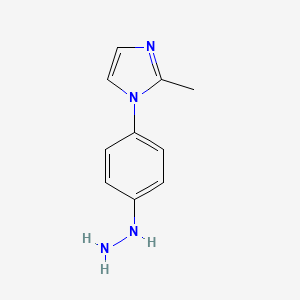
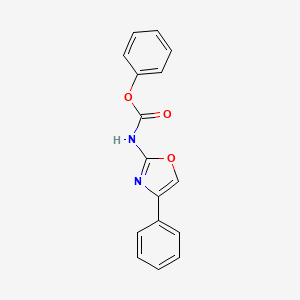
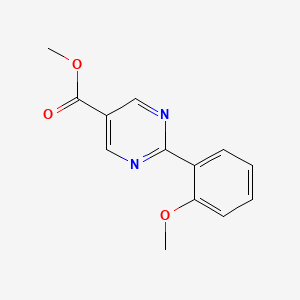

![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)

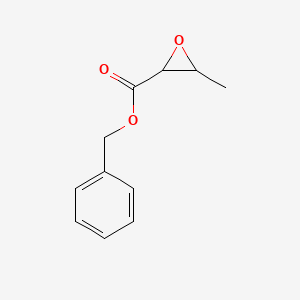
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
![6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
